molecular formula C20H18ClN7OS B2468375 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1286719-63-8

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No. B2468375
CAS RN: 1286719-63-8
M. Wt: 439.92
InChI Key: MXEPZBQFCPJUJS-UHFFFAOYSA-N
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Description

The compound “1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperidine ring, and a benzo[d]thiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The imidazole ring, for example, can be synthesized through a variety of methods, as highlighted in a review of recent advances in the synthesis of substituted imidazoles . The exact synthesis route for this specific compound is not provided in the search results.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole and pyridazine rings, for example, are aromatic and planar, while the piperidine ring is aliphatic and can adopt a variety of conformations. The benzo[d]thiazole ring is also aromatic and planar .

Scientific Research Applications

Glycine Transporter 1 Inhibition

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide has been explored for its potential in inhibiting the glycine transporter 1 (GlyT1). This inhibition is significant because it increases the cerebrospinal fluid concentration of glycine in rats, which could have implications in the treatment of central nervous system disorders (Yamamoto et al., 2016).

Antimicrobial and Antiviral Activities

The compound has been studied for its antimicrobial and antiviral properties. Research indicates that similar compounds exhibit good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Antioxidant and Antitumor Activities

There's evidence that compounds with similar structures to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide show significant antioxidant and antitumor activities. These compounds have been used in vitro for screening against various pathogenic bacteria, fungi, and Ehrlich ascites carcinoma cell lines, showing high efficiency in these roles (Khalifa et al., 2015).

Synthesis and Characterization

The synthesis and characterization of similar compounds have been a focus of research, exploring their potential in various therapeutic applications. This includes understanding their crystal structures, reactivity, and potential biological activities (Sedlák et al., 2008).

Antimycobacterial Activity

Research on imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the compound , has shown significant antimycobacterial activity. This activity is particularly noted against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Lv et al., 2017).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

The compound's structure is similar to those that have been synthesized and evaluated for antihistaminic activity and the inhibitory effect on eosinophil infiltration. Such properties are crucial for developing treatments for conditions like allergic rhinitis and atopic dermatitis (Gyoten et al., 2003).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN7OS/c21-14-3-4-15-16(10-14)30-20(23-15)24-19(29)13-2-1-8-27(11-13)17-5-6-18(26-25-17)28-9-7-22-12-28/h3-7,9-10,12-13H,1-2,8,11H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEPZBQFCPJUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide

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